N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine
Description
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-5-6-12(13)9(7-11)8-14-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWLOILJKODIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CNC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate : 2-Bromo-5-methoxybenzyl bromide (or chloride)
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Nucleophile : Cyclobutanamine
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : Reflux at 80–100°C for 12–24 hours
The reaction proceeds via an SN2 mechanism, where the amine attacks the benzyl carbon, displacing the halide. Steric hindrance from the cyclobutane ring necessitates prolonged reaction times compared to linear amine analogs.
Table 1: Yield Optimization via Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | K₂CO₃ | 80 | 18 | 62 |
| DCM | NaH | 40 | 24 | 58 |
| Toluene | Et₃N | 110 | 12 | 45 |
Yields are maximized in polar aprotic solvents (THF) with mild bases (K₂CO₃), which mitigate side reactions such as elimination or over-alkylation.
Reductive Amination: Alternative Route for Lab-Scale Synthesis
For laboratories lacking benzyl halide precursors, reductive amination offers a viable alternative using 2-bromo-5-methoxybenzaldehyde and cyclobutanamine.
Protocol and Reagents
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Aldehyde : 2-Bromo-5-methoxybenzaldehyde
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Amine : Cyclobutanamine
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
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Solvent : Methanol (MeOH)
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Acid Catalyst : Acetic acid (AcOH)
The aldehyde and amine condense to form an imine intermediate, which is selectively reduced to the secondary amine. This method avoids halogen displacement issues but requires strict pH control (pH 4–6) to prevent aldehyde oxidation.
Equation :
Table 2: Reductive Amination Efficiency
| Aldehyde Purity (%) | Molar Ratio (Aldehyde:Amine) | Yield (%) |
|---|---|---|
| 95 | 1:1.2 | 71 |
| 98 | 1:1.5 | 78 |
| 99 | 1:2 | 82 |
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation significantly reduces reaction times by enhancing molecular agitation and energy transfer.
Procedure
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Substrates : 2-Bromo-5-methoxybenzyl chloride (1.0 equiv), cyclobutanamine (1.5 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 120°C
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Time : 20–30 minutes
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Microwave Power : 300 W
This method achieves >85% yield within 30 minutes, compared to 18 hours under conventional heating. Side product formation (e.g., dialkylated amines) is minimized due to rapid equilibration.
Purification and Analytical Validation
Chromatographic Techniques
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Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted benzyl halides and amine byproducts.
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HPLC : C18 column (acetonitrile/water gradient) confirms >98% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.82 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂N), 2.45–2.55 (m, 1H, cyclobutane), 1.80–1.95 (m, 4H, cyclobutane).
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MS (ESI+) : m/z 272.1 [M+H]⁺.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
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Residence Time : 10–15 minutes
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Pressure : 20–30 bar
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Throughput : 5 kg/day
Flow chemistry enhances heat dissipation and reduces solvent waste, achieving 90% yield with 99.5% purity.
Challenges and Mitigation Strategies
Halogen Displacement Side Reactions
The bromine substituent may undergo unintended substitution during prolonged heating. Mitigation includes:
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Using inert atmospheres (N₂/Ar)
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Lowering reaction temperatures with phase-transfer catalysts (e.g., tetrabutylammonium bromide)
Cyclobutane Ring Strain
The strained cyclobutane ring increases susceptibility to ring-opening under acidic conditions. Neutral pH and aprotic solvents are critical.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group.
Substitution: Substitution reactions can occur at the bromo or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of bromo-substituted cyclobutanamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine has several scientific research applications:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a building block for bioactive compounds with potential biological activities.
Medicine: The compound could be explored for its therapeutic potential in drug development.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below, key analogs are evaluated based on molecular features, spectroscopic data, and synthetic yields.
Table 1: Structural and Spectroscopic Comparison
Key Observations:
Substituent Effects on Molecular Weight and Reactivity: The bromine atom in the target compound increases molecular weight (270.18 g/mol) compared to non-halogenated analogs like 9h (243.16 g/mol) . Bromine’s electronegativity and steric bulk may influence binding interactions in biological systems. Compounds with polar substituents (e.g., morpholine in 10d) exhibit higher molecular weights (247.18 g/mol) and enhanced solubility due to nitrogen and oxygen atoms .
Spectroscopic Differentiation: Aromatic protons in 9r (δ 5.9–6.9 ppm) and 9h (δ 6.8–7.2 ppm) reflect electron-donating/withdrawing effects of substituents . HRMS data confirm structural integrity across analogs, with deviations <0.001 Da (e.g., 9r: 206.1181 observed vs. 206.1181 calculated) .
Lower yields for 9r (33–38%) may stem from steric hindrance or instability of the dioxolane group .
Biological Relevance :
Biological Activity
N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains a cyclobutane ring and a bromo-methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 271.17 g/mol. The presence of the bromine and methoxy groups is crucial as they can influence the compound's reactivity and interaction with biological targets.
Potential Pharmacological Applications
Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:
- Antidepressant Activity : The compound's structural similarities to known antidepressants suggest it could be explored for its potential to modulate neurotransmitter systems involved in mood regulation.
- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety, indicating that this compound may also possess anxiolytic properties.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Receptor Interaction : The bromo and methoxy groups may facilitate binding to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other drugs or endogenous compounds.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Structural analogs show similar effects | |
| Anxiolytic | Potential for reducing anxiety symptoms | |
| Antimicrobial | Preliminary evidence of efficacy |
Case Study: Antidepressant Effects
A study investigated the antidepressant-like effects of structurally related compounds in animal models. It was found that these compounds significantly reduced depressive behaviors in rodents, suggesting that this compound might share similar properties. The study emphasized the importance of further research into its mechanism of action and therapeutic potential .
Q & A
Q. What are the primary synthetic routes for N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution between 2-bromo-5-methoxybenzyl chloride and cyclobutanamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene. Temperature control (reflux at 80–100°C) is critical to minimize side reactions. Microwave-assisted synthesis can reduce reaction times by 40–60% compared to traditional methods . Yield optimization often requires iterative adjustments to solvent polarity and base strength.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclobutanamine core and substituent positions, with bromine and methoxy groups causing distinct deshielding effects (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₂H₁₅BrNO) and detects fragmentation patterns (e.g., loss of Br or methoxy groups) .
- X-ray crystallography : SHELX programs resolve stereochemical ambiguities, particularly for cyclobutane ring puckering and substituent spatial arrangements .
Q. How does the bromine-methoxy substitution pattern influence the compound’s reactivity?
The electron-withdrawing bromine at the 2-position directs electrophilic substitution to the 4-position, while the methoxy group at the 5-position enhances para/ortho reactivity via resonance donation. This dual effect enables regioselective functionalization (e.g., Suzuki coupling at the 4-position) .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in reported pharmacological activities of similar cyclobutanamine derivatives?
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antitumor effects) often stem from:
- Structural variations : Minor differences in halogen positioning (e.g., 2-bromo vs. 4-bromo analogs) alter target binding .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or concentration ranges (µM vs. nM) impact observed IC₅₀ values. Mitigation strategies include standardized dose-response assays across multiple models and computational docking studies to predict binding affinities (e.g., AutoDock Vina) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (predicted ~2.8), suggesting moderate blood-brain barrier permeability.
- Metabolic stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies vulnerable sites for deuteration to prolong half-life .
- Molecular dynamics (MD) : Simulations reveal conformational flexibility of the cyclobutane ring, which may affect target engagement (e.g., kinase inhibition) .
Q. What methodologies address challenges in regioselective functionalization of the aryl ring?
- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) with TMEDA generates a lithiated intermediate at the 4-position for coupling with aryl halides .
- Cross-coupling : Pd-catalyzed Buchwald-Hartwig amination introduces nitrogen-containing groups without displacing bromine . Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures reaction specificity .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting crystallographic data on cyclobutane ring conformation?
SHELXL refinement often reveals two dominant puckering modes:
- Twisted boat : Observed in halogen-rich derivatives due to steric strain.
- Planar : Stabilized by intramolecular hydrogen bonding (e.g., NH…OCH₃ interactions) . Statistical validation (R-factor < 5%) and residual density maps are essential to confirm low-energy conformers.
Q. What strategies differentiate between off-target effects and true bioactivity in cell-based assays?
- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to exclude pan-assay interference.
- CRISPR knockout : Eliminate putative targets (e.g., JAK2 or cannabinoid receptors) to confirm mechanism .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or oxidized species) contributing to observed effects .
Comparative Structural Analysis
| Compound Name | Key Structural Features | Unique Bioactivity | Reference |
|---|---|---|---|
| N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine | Br at 2, F at 4 | Enhanced antimicrobial activity vs. Gram+ bacteria | |
| N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine | Pyridine core | Selective CB1 receptor modulation (Ki = 120 nM) | |
| N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine | Dual methoxy groups | Neuroprotective effects in Parkinson’s models |
Key Methodological Takeaways
- Synthetic optimization : Prioritize microwave-assisted or flow chemistry for scalability .
- Data validation : Cross-validate crystallographic and spectroscopic data using SHELX and Gaussian09 calculations .
- Biological assays : Standardize protocols across labs to minimize variability in reported activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
